molecular formula C10H14N2O B13144562 n-(3-((Methylamino)methyl)phenyl)acetamide

n-(3-((Methylamino)methyl)phenyl)acetamide

Cat. No.: B13144562
M. Wt: 178.23 g/mol
InChI Key: RLAGGQJBJWMNPZ-UHFFFAOYSA-N
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Description

N-(3-((Methylamino)methyl)phenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the acetamide group is substituted with a 3-((methylamino)methyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((Methylamino)methyl)phenyl)acetamide typically involves the reaction of 3-((methylamino)methyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-((Methylamino)methyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C.

    Procedure: The 3-((methylamino)methyl)aniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((Methylamino)methyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(3-((methylamino)methyl)phenyl)ethanamine.

    Substitution: Formation of halogenated derivatives such as N-(3-((methylamino)methyl)-4-bromophenyl)acetamide.

Scientific Research Applications

N-(3-((Methylamino)methyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-((Methylamino)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Methylacetamide: A simpler derivative with a similar acetamide structure but lacking the aromatic ring.

    N-(3-Methylphenyl)acetamide: Similar structure but with a methyl group instead of the methylamino group.

Uniqueness

N-(3-((Methylamino)methyl)phenyl)acetamide is unique due to the presence of both the methylamino and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[3-(methylaminomethyl)phenyl]acetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)12-10-5-3-4-9(6-10)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13)

InChI Key

RLAGGQJBJWMNPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CNC

Origin of Product

United States

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